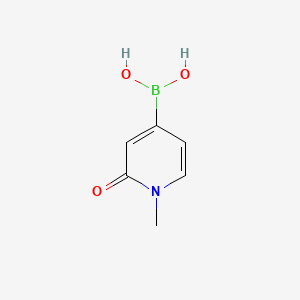

(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

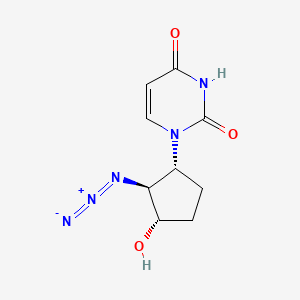

“(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid” is a chemical compound with the CAS Number: 1351413-50-7 . It has a molecular weight of 152.95 and its IUPAC name is 1-methyl-2-oxo-1,2-dihydro-4-pyridinylboronic acid .

Synthesis Analysis

This compound is used as an intermediate in the preparation of thiazolopyridine ureas . These are antitubercular agents that act through the inhibition of DNA gyrase B .Molecular Structure Analysis

The molecular formula of this compound is C6H8BNO3 . The InChI Key is QIFVXSLMFCRLCB-UHFFFAOYSA-N .Chemical Reactions Analysis

As mentioned earlier, this compound is used as an intermediate in the synthesis of thiazolopyridine ureas . These are antitubercular agents that work by inhibiting DNA gyrase B .Physical And Chemical Properties Analysis

This compound is a solid . It should be stored in an inert atmosphere and in a freezer, under -20°C . .科学的研究の応用

Catalytic Applications

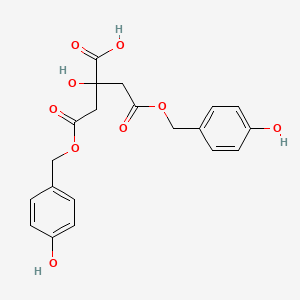

Esterification Catalyst : Boronic acids, including (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid derivatives, have been shown to be effective catalysts in esterification reactions. They are particularly effective in reactions between alpha-hydroxycarboxylic acids and alcohols. For example, N-methyl-4-boronopyridinium iodide, a related compound, is a more effective catalyst than boric acid for similar esterification in excess alcohol (Maki, Ishihara, & Yamamoto, 2005).

Formation of Boron–Oxygen–Carbon Linkage : Computational studies have explored the reaction of monohydroxy borane with methanol, a process related to the functionalities of boronic acids like (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid. This research helps in understanding the formation of boron–oxygen–carbon linkages, crucial for many chemical syntheses (Bhat, Hayik, & Bock, 2003).

Sensing Applications

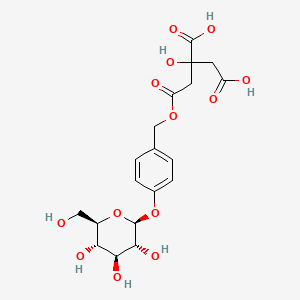

Fluorescent Chemosensors : Boronic acids are key in the development of fluorescent chemosensors for detecting biological substances, which is vital for disease diagnosis and prevention. Their interaction with cis-1,2- or 1,3-diol forms cyclic boronic esters, making them useful in probing carbohydrates and bioactive substances (Huang et al., 2012).

Electrochemical Sensing : Due to their ability to form cyclic complexes with diols, boronic acids are employed in electrochemical sensors for biological analyte detection. These sensors have applications in health diagnostics and biochemical research (Li, Zhu, Marken, & James, 2015).

Material Science and Chemistry

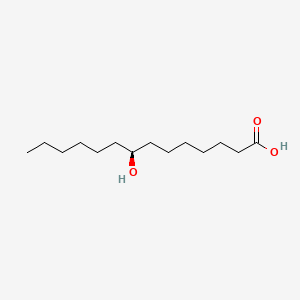

Responsive Polymeric Materials : Boronic acid-decorated polymers, including those derived from (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid, are explored for their responsiveness towards diols. This property has implications in self-regulated drug delivery systems and responsive membranes (Vancoillie & Hoogenboom, 2016).

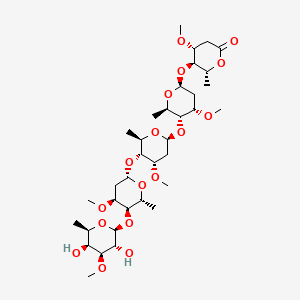

Synthesis of Organic Compounds : The study of boronic acids has led to advancements in the synthesis of various organic compounds. For instance, the reaction of closo-decaborate anion with hydroxybenzoic acids, followed by hydrolysis, results in new boron-containing carboxylic acids, showcasing the versatility of boronic acid chemistry (Prikaznov et al., 2011).

Safety and Hazards

特性

IUPAC Name |

(1-methyl-2-oxopyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3/c1-8-3-2-5(7(10)11)4-6(8)9/h2-4,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFVXSLMFCRLCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=O)N(C=C1)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50737672 |

Source

|

| Record name | (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1351413-50-7 |

Source

|

| Record name | (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B591395.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B591401.png)

![[(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B591411.png)